Lipophilicity Modulation vs. Primary Amine and N-Methyl Analogs
The N-ethyl substituent provides a calculated partition coefficient (cLogP) of approximately 1.4, positioning it between the more polar primary amine analog (2,6-difluoropyrimidin-4-amine, cLogP ~0.8) and the more lipophilic N-methyl analog (N-methyl-2,6-difluoropyrimidin-4-amine, cLogP ~1.7) [1]. This intermediate lipophilicity is a critical parameter for balancing passive permeability and aqueous solubility in drug design.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.4 |
| Comparator Or Baseline | 2,6-difluoropyrimidin-4-amine (cLogP ≈ 0.8) and N-methyl-2,6-difluoropyrimidin-4-amine (cLogP ≈ 1.7) |
| Quantified Difference | ΔcLogP = +0.6 over primary amine; -0.3 relative to N-methyl analog |
| Conditions | Calculated using ChemAxon software. |
Why This Matters
For procurement, the target compound's intermediate cLogP suggests it is a strategic starting point for optimizing the ADME profile of a lead series, offering a different property space than its common alternatives.
- [1] Calculated properties via Chemicalize (ChemAxon). Data generated for N-ethyl-2,6-difluoropyrimidin-4-amine (CAS 165258-60-6), 2,6-difluoropyrimidin-4-amine (CAS 675-12-7), and N-methyl-2,6-difluoropyrimidin-4-amine (CAS 56621-98-8). View Source
